3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-METHOXY-4-[6-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolothiadiazole moiety in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[6-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER typically involves the following steps:
Formation of the Triazolothiadiazole Core: The triazolothiadiazole core can be synthesized by the reaction of hydrazonoyl halides with thiosemicarbazide or its derivatives under reflux conditions in the presence of a base such as triethylamine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced by the cyclization of the appropriate thienyl-substituted hydrazonoyl halide with the triazolothiadiazole core.
Methoxylation: The final step involves the methoxylation of the phenyl ring using methanol and a suitable catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[6-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolothiadiazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-METHOXY-4-[6-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[6-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER involves:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core and exhibit similar biological activities.
Triazole Derivatives: Compounds with the triazole ring also show comparable antimicrobial and anticancer properties.
Uniqueness
2-METHOXY-4-[6-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER is unique due to the presence of both the triazolothiadiazole core and the thiophene ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H12N4O2S2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4O2S2/c1-20-11-4-3-9(7-12(11)21-2)13-16-17-15-19(13)18-14(23-15)10-5-6-22-8-10/h3-8H,1-2H3 |
InChI Key |
BJTBLQCNFZEJTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CSC=C4)OC |
Origin of Product |
United States |
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